An In-depth Technical Guide to Azido-PEG6-MS: A Bifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to Azido-PEG6-MS: A Bifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azido-PEG6-MS, chemically known as 1-Azido-20-methanesulfonyl-3,6,9,12,15,18-hexaoxaicosane, is a heterobifunctional polyethylene glycol (PEG) linker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide group and a methanesulfonyl (mesylate) group separated by a six-unit PEG chain, allows for the sequential and orthogonal conjugation of two different molecules. This attribute is particularly valuable in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The azide functional group enables highly specific and efficient "click chemistry" reactions, while the mesylate group serves as an excellent leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of the properties, synthesis, and applications of Azido-PEG6-MS, complete with detailed experimental protocols and workflow visualizations.
Core Properties of Azido-PEG6-MS
A thorough understanding of the physicochemical properties of Azido-PEG6-MS is crucial for its effective application in research and development. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Name | 1-Azido-20-methanesulfonyl-3,6,9,12,15,18-hexaoxaicosane | N/A |
| Synonyms | Azido-PEG6-Mesylate, N3-PEG6-OMs | N/A |
| Molecular Formula | C13H27N3O8S | [1] |
| Molecular Weight | 385.4 g/mol | [1] |
| Appearance | Varies (typically a colorless to pale yellow oil or solid) | N/A |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents like DCM | [1] |
| Purity | Typically >95% or >98% depending on the supplier | N/A |
| Storage Conditions | -20°C for long-term storage | [1] |
Functional Roles and Applications
Azido-PEG6-MS is a versatile tool in the molecular toolbox of chemists and biologists. Its bifunctionality allows for a two-step, controlled conjugation strategy.
The Azide Group: A Gateway to Click Chemistry
The terminal azide group (-N3) is a key component for "click chemistry," a set of biocompatible and highly efficient reactions.[2] Specifically, it participates in:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction with a terminal alkyne forms a stable 1,4-disubstituted triazole linkage. It is known for its high yield and reliability under mild conditions.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide, forming a stable triazole. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.
The Methanesulfonyl (Mesylate) Group: A Reactive Handle for Nucleophilic Substitution
The methanesulfonyl group (-OMs) is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack. This allows for the conjugation of molecules containing nucleophiles such as amines (-NH2), thiols (-SH), and hydroxyls (-OH). This reaction is a fundamental method for attaching the linker to a protein, peptide, or small molecule drug.
The PEG6 Spacer: Enhancing Physicochemical Properties
The six-unit polyethylene glycol (PEG) chain confers several advantageous properties to the linker and the final conjugate:
-
Increased Hydrophilicity: The PEG spacer improves the solubility of hydrophobic molecules in aqueous environments, which is often a challenge in drug development.
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, can increase the hydrodynamic radius of a drug, reducing renal clearance and extending its circulation half-life.
-
Biocompatibility and Reduced Immunogenicity: PEG is generally considered biocompatible and can shield the conjugated molecule from the immune system, reducing its immunogenicity.
Key Applications
The unique features of Azido-PEG6-MS make it particularly well-suited for the synthesis of:
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Azido-PEG6-MS can be used to link the target protein ligand to the E3 ligase ligand in a controlled, stepwise manner.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The bifunctional nature of Azido-PEG6-MS allows for the precise attachment of the drug and the antibody.
-
Bioconjugation and Surface Modification: This linker can be used to attach biomolecules to surfaces, nanoparticles, or other macromolecules for a wide range of applications in diagnostics, and materials science.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of Azido-PEG6-MS and its application in bioconjugation.
Synthesis of Azido-PEG6-MS
The synthesis of Azido-PEG6-MS is typically achieved through a multi-step process starting from a commercially available hexaethylene glycol. The general strategy involves the desymmetrization of the diol, followed by the sequential introduction of the azide and mesylate functionalities.
Protocol 1: Synthesis of α-azido-ω-hydroxy-hexaethylene glycol (Azido-PEG6-OH)
This protocol is adapted from the general procedure for the synthesis of azide-terminated PEGs.
-
Mesylation of Hexaethylene Glycol:
-
Dissolve hexaethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise.
-
Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-mesylated intermediate.
-
-
Azidation of the Mono-mesylated Intermediate:
-
Dissolve the mono-mesylated hexaethylene glycol (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (3 equivalents).
-
Heat the reaction mixture to 80-90°C and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Azido-PEG6-OH.
-
Protocol 2: Mesylation of Azido-PEG6-OH to yield Azido-PEG6-MS
This protocol is a standard procedure for mesylation of an alcohol.
-
Dissolve Azido-PEG6-OH (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add triethylamine (1.5 equivalents) dropwise.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction at 0°C for 1-2 hours and then at room temperature for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with cold water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Azido-PEG6-MS.
Application in PROTAC Synthesis: A Sequential Conjugation Approach
The bifunctional nature of Azido-PEG6-MS allows for a strategic, two-step synthesis of a PROTAC, first by reacting the more labile mesylate group, followed by the click reaction with the stable azide group.
Protocol 3: Sequential PROTAC Synthesis using Azido-PEG6-MS
This protocol outlines a general procedure that can be adapted for specific target protein and E3 ligase ligands.
Step 1: Conjugation of the E3 Ligase Ligand via Nucleophilic Substitution
-
Dissolve the E3 ligase ligand containing a nucleophilic handle (e.g., a primary amine or a thiol; 1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Add Azido-PEG6-MS (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete, as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the intermediate product (E3 Ligand-PEG6-Azide) by flash chromatography or preparative HPLC.
Step 2: Conjugation of the Target Protein Ligand via Click Chemistry (CuAAC)
-
Dissolve the purified E3 Ligand-PEG6-Azide (1 equivalent) and the target protein ligand functionalized with a terminal alkyne (1.1 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMSO).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 equivalents).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution. A color change to yellow/orange is typically observed.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by LC-MS.
-
Upon completion, the reaction mixture can be directly purified by preparative HPLC to yield the final PROTAC.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the underlying chemical principles, the following diagrams have been generated using the DOT language for Graphviz.
Conclusion
Azido-PEG6-MS stands out as a powerful and versatile heterobifunctional linker for advanced applications in drug development and bioconjugation. Its well-defined structure, combining the specific reactivity of an azide group for click chemistry and a mesylate group for nucleophilic substitution, with the beneficial properties of a PEG spacer, enables the precise and controlled construction of complex biomolecular conjugates. The detailed protocols and conceptual diagrams provided in this guide are intended to empower researchers and scientists to effectively harness the potential of Azido-PEG6-MS in their pursuit of novel therapeutics and innovative biotechnologies. As the demand for more sophisticated and targeted biological agents continues to grow, the utility of such well-designed molecular linkers will undoubtedly become even more critical.
